- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480
Cas no 89284-52-6 (1,4-Dibromo-2-iodobenzene)
1,4-Dibromo-2-iodobenzene structure
Product Name:1,4-Dibromo-2-iodobenzene
CAS No:89284-52-6
MF:C6H3Br2I
MW:361.800492525101
MDL:MFCD07778993
CID:720931
PubChem ID:13406348
Update Time:2024-10-26
1,4-Dibromo-2-iodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dibromo-2-iodobenzene
- 1,4-DI BROMO-2-IODO BEZENE
- Benzene,1,4-dibromo-2-iodo-
- 1,4-Dibrom-2-jod-benzol
- 1,4-dibromo-2-iodo-benzene
- 2,5-Dibromjodbenzol
- 2,5-Dibromoiodobenzene
- Benzene,1,4-dibromo-2-iodo
- Benzene, 1,4-dibromo-2-iodo-
- VLRYPRKTXDPVNN-UHFFFAOYSA-N
- 4746AC
- AS03564
- SY047879
- ST2408476
- D4906
- A20826
- Z2238508602
- 1,4-Dibromo-2-iodobenzene (ACI)
- 2-Iodo-1,4-dibromobenzene
-
- MDL: MFCD07778993
- Inchi: 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
- InChI Key: VLRYPRKTXDPVNN-UHFFFAOYSA-N
- SMILES: BrC1C=C(I)C(Br)=CC=1
Computed Properties
- Exact Mass: 359.76500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Topological Polar Surface Area: 0
Experimental Properties
- Melting Point: 39.0 to 43.0 deg-C
- Boiling Point: 180°C/25mmHg(lit.)
- PSA: 0.00000
- LogP: 3.81620
1,4-Dibromo-2-iodobenzene Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,4-Dibromo-2-iodobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Dibromo-2-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255614-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 5g |
$122 | 2021-06-16 | |
| Chemenu | CM255614-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 10g |
$204 | 2021-06-16 | |
| Chemenu | CM255614-25g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 25g |
$359 | 2021-06-16 | |
| Chemenu | CM255614-100g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95% | 100g |
$898 | 2021-06-16 | |
| TRC | D422828-10mg |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 10mg |
$ 55.00 | 2022-10-31 | ||
| TRC | D422828-50mg |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 50mg |
$ 70.00 | 2022-10-31 | ||
| TRC | D422828-100mg |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 100mg |
$ 85.00 | 2022-10-31 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097834-10g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95+% | 10g |
6419.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097834-5g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95+% | 5g |
4096.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097834-1g |
1,4-Dibromo-2-iodobenzene |
89284-52-6 | 95+% | 1g |
1542.0CNY | 2021-08-04 |
1,4-Dibromo-2-iodobenzene Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C; 80 °C → rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
Reference
- Synthesis, characterization, and structure-property investigation of conformationally rigid regioisomers of poly(p-phenylene ethynylene)s, Journal of Polymer Science, 2016, 54(22), 3652-3662
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 50 °C; 0 °C; 45 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled
Reference
- Controlling the Complexity and Interconversion Mechanisms in Self-Assembled [Fe2L3]4+ Helicates and [Fe4L6]8+ Cages, Angewandte Chemie, 2022, 61(7),
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Reference
- A porphyrin tetramer for a positive homotropic allosteric recognition system: efficient binding information transduction through butadiynyl axis rotation, Tetrahedron Letters, 2001, 42(42), 7435-7438
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled; 40 min, cooled
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt
1.3 Reagents: Sodium sulfite ; rt
Reference
- Synthesis and characterization of D-A structure mesogen jacketed polymers containing benzodithiophene in main chains, Gaofenzi Cailiao Kexue Yu Gongcheng, 2021, 37(7), 27-34
Production Method 6
Reaction Conditions
1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ; rt → -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C
1.3 Reagents: Iodine ; 1 h, -40 °C
Reference
- Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor, Organic Letters, 2023, 25(17), 3013-3017
Production Method 7
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 15 min, 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt
Reference
- Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister, Chemistry - A European Journal, 2021, 27(20), 6295-6307
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; rt → 10 °C; 5 - 10 °C; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C
Reference
- Synthesis and Optical Properties of Conjugated Polymers Containing Polyoxometalate Clusters as Side-Chain Pendants, Chemistry of Materials, 2005, 17(11), 2841-2851
Production Method 9
Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 40 min, -80 °C; -80 °C → -90 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C
Reference
- Regioselective generation of aryllithiums from substituted bromobenzenes XC6H4Br (X = 4-Br, 4-I, 4-CN, 2-CN), European Journal of Organic Chemistry, 2008, (10), 1797-1801
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Urea Solvents: Water ; 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt
Reference
- Synthesis, Photophysics, and Electroluminescence of New Quinoxaline-Containing Poly(p-phenylenevinylene)s, Macromolecules, 2004, 37(21), 867-7878
Production Method 11
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt
Reference
- Acetophenone and thiophene side-arm polyaryleneethynylene conjugated polymers for enrichment of electronic applications, Polymer International, 2020, 69(4), 429-438
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt
Reference
- Functional phenylethynylene side arm poly(arylene ethynylene) conjugated polymers: optical and electrochemical behavior for enrichment of electronic applications, New Journal of Chemistry, 2018, 42(8), 5767-5773
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 80 °C; 30 min, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt
Reference
- Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indoles, Angewandte Chemie, 2008, 47(5), 888-890
1,4-Dibromo-2-iodobenzene Raw materials
1,4-Dibromo-2-iodobenzene Preparation Products
1,4-Dibromo-2-iodobenzene Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE
Order Number:sfd8113
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene
Order Number:A20826
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):244.0
Email:sales@amadischem.com
1,4-Dibromo-2-iodobenzene Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
89284-52-6 (1,4-Dibromo-2-iodobenzene) Related Products
- 62131-93-5(Naphthalene, 2,6-dibromo-3,7-diiodo-)
- 21521-51-7(2,4,6-Tribromoiodobenzene)
- 860556-79-2(2-BROMO-1,4-DIIODOBENZENE)
- 96843-23-1(Benzene, 1,5-dibromo-2,4-diiodo-)
- 19393-94-3(2,4-Dibromo-1-iodobenzene)
- 102153-44-6(2-Bromo-3-iodonaphthalene)
- 583-55-1(2-Bromoiodobenzene)
- 533-55-1(2-Bromo-iodobenzene)
- 57137-98-1(Benzene, pentabromoiodo-)
- 63262-06-6(1,4-Dibromo-2,5-diiodobenzene)